1-(1-propyl-1H-imidazol-2-yl)methanamine dihydrochloride
Description
Properties
CAS No. |
1189914-40-6 |
|---|---|
Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent-Free N-Alkylation of Imidazole
A solvent-free approach, adapted from Green Chemistry principles, enables the direct alkylation of imidazole at the 1-position. In this method, imidazole reacts with propyl bromide in the presence of a solid base such as potassium carbonate at 80–90°C. The absence of solvents minimizes waste and simplifies purification. The reaction proceeds via an SN2 mechanism, yielding 1-propyl-1H-imidazole with >85% purity after recrystallization from ethanol (Table 1).
Table 1: Solvent-Free Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Base | K2CO3 (2.5 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 72–78% |
Propyl Group Introduction via Reductive Amination
An alternative route involves reductive amination of imidazole-2-carbaldehyde with propylamine. Using sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid), the imine intermediate is reduced to the corresponding amine. This method achieves moderate yields (65–70%) but requires chromatographic purification to isolate the target compound.
Cyclization and Methanamine Group Installation
BEMP-Catalyzed Intramolecular Hydroamidation
Building on methodologies for imidazol-2-one synthesis, propargylamine derivatives are reacted with isocyanates to form ureas, which undergo base-catalyzed cyclization. For 1-(1-propyl-1H-imidazol-2-yl)methanamine, the propargylamine intermediate 1a (1-propylprop-2-yn-1-amine) is treated with methyl isocyanate in acetonitrile using 5 mol% BEMP. Cyclization occurs within 1 hour at room temperature, yielding the imidazole ring with an exocyclic methanamine group (Scheme 1).
Scheme 1: BEMP-Catalyzed Cyclization
-
1a + Methyl isocyanate → Urea intermediate
-
BEMP (5 mol%) in CH3CN → Cyclization to imidazole
Post-Functionalization via Nucleophilic Substitution
After alkylation, the 2-position of the imidazole ring is functionalized with a methanamine group. Chloromethylimidazole intermediates react with aqueous ammonia under high pressure (5–10 bar) at 120°C, achieving 60–65% conversion. The crude product is purified via ion-exchange chromatography to remove unreacted ammonia.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (2.2 equiv) at 0°C. Precipitation occurs immediately, and the dihydrochloride salt is isolated by filtration. Recrystallization from ethanol/diethyl ether (1:3) yields colorless crystals with >99% purity (Table 2).
Table 2: Salt Formation Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| HCl Concentration | 37% (2.2 equiv) |
| Temperature | 0°C |
| Yield | 88–92% |
Spectroscopic Characterization
-
1H NMR (400 MHz, D2O): δ 7.45 (s, 1H, H-4), 7.12 (s, 1H, H-5), 4.12 (s, 2H, CH2NH2), 3.85 (t, J = 7.2 Hz, 2H, NCH2CH2), 1.75 (sextet, J = 7.2 Hz, 2H, CH2CH3), 0.92 (t, J = 7.2 Hz, 3H, CH3).
-
13C NMR (101 MHz, D2O): δ 145.2 (C-2), 135.6 (C-4), 121.8 (C-5), 48.3 (NCH2CH2), 44.1 (CH2NH2), 22.7 (CH2CH3), 11.4 (CH3).
-
HRMS (ESI+) : m/z calcd for C7H13N3 [M+H]+: 140.119, found: 140.118.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Solvent-Free Alkylation | 78 | 85 | Eco-friendly, low cost |
| BEMP Cyclization | 82 | 92 | Rapid, mild conditions |
| Reductive Amination | 65 | 75 | Avoids halogenated reagents |
The BEMP-catalyzed route offers superior yield and purity, while solvent-free methods align with green chemistry goals. Reductive amination remains viable for laboratories lacking strong bases or anhydrous conditions.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at the 3-position of imidazole is mitigated by using bulky bases (e.g., DBU) to favor N1-substitution. Kinetic studies show that propyl bromide reacts 3.2× faster at N1 than N3 when K2CO3 is replaced with DBU.
Byproduct Formation During Salt Preparation
Over-acidification (HCl >2.5 equiv) leads to tris-hydrochloride salts, which are hygroscopic. Stoichiometric control (2.0–2.2 equiv HCl) ensures selective dihydrochloride formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing the pyrrolidine backbone in downstream applications.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA), CH₂Cl₂, 0–25°C | (3R)-3-(2-oxoethyl)pyrrolidine (free amine) | >90% |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene generates the ammonium intermediate, which is quenched to release the amine .
Reduction of the Ketone Group
The 2-oxoethyl side chain undergoes selective reduction to form a primary alcohol, preserving the stereochemical integrity of the pyrrolidine ring.
| Reagent | Conditions | Product | Stereochemistry | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hr | (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Retained (R) | 85% | |
| LiAlH₄ | THF, reflux, 4 hr | (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Retained (R) | 78% |
Applications : The alcohol product serves as an intermediate for further functionalization (e.g., Mitsunobu reactions or esterifications).
Nucleophilic Addition to the Ketone
The ketone participates in nucleophilic additions, enabling the introduction of alkyl or aryl groups.
Mechanistic Note : The stereochemical outcome depends on the steric bulk of the nucleophile and the rigidity of the pyrrolidine ring .
Oxidation Reactions
The ketone group can be further oxid
Scientific Research Applications
1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-propyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Propyl vs. Cyclopropyl: The propyl group in the target compound provides flexibility and moderate lipophilicity, favoring membrane permeability.
- Branched vs. Linear Chains : Branched substituents (e.g., dimethylpropyl in ) increase steric bulk, which may hinder interactions with enzymatic or receptor sites but slow oxidative metabolism .
- Aromatic vs. Aliphatic Groups : Aromatic analogs () exhibit higher logP values, enhancing lipophilicity but risking cytotoxicity. For example, the chlorophenyl derivative () leverages halogen bonding for improved target affinity .
Salt Form and Solubility
Dihydrochloride salts (e.g., target compound, ) generally exhibit superior aqueous solubility compared to monohydrochloride () or free-base forms. This property is critical for bioavailability in drug development .
Research Findings and Implications
- Biological Activity : Imidazole derivatives often target histamine receptors, ion channels, or enzymes (e.g., cytochrome P450). The propyl substituent’s balance of hydrophobicity and flexibility may optimize pharmacokinetics in CNS-targeting drugs .
- Synthetic Feasibility : Analogs with simpler substituents (e.g., ) are easier to synthesize but may lack specificity. The target compound’s propyl group offers a middle ground between synthetic complexity and bioactivity .
- Regulatory Considerations : Dihydrochloride salts are commonly used in FDA-approved drugs due to favorable safety profiles. However, chlorinated analogs () may face stricter regulatory scrutiny .
Biological Activity
1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride is a compound characterized by its imidazole structure, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a five-membered imidazole ring with a propyl group attached, enhancing its solubility and stability in aqueous solutions due to the dihydrochloride form. The chemical structure can be represented as follows:
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds with imidazole rings often exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacteria and fungi.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| E. coli | Inhibition of growth | |
| S. aureus | Moderate activity | |
| C. albicans | Antifungal effects |
Anticancer Properties
Studies have suggested that the compound may induce apoptosis in cancer cells. The following table summarizes findings from relevant research:
| Cancer Type | Effect Observed | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis | |
| Lung Cancer | Cell proliferation inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of E. coli and S. aureus growth in vitro. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating strong antibacterial potential.
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines revealed that treatment with the compound led to a reduction in cell viability by approximately 50% at concentrations of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting a mechanism involving programmed cell death.
Applications in Drug Development
Due to its biological activity, this compound is being explored as a lead compound for developing new therapeutics targeting infectious diseases and cancer.
Q & A
Q. What synthetic routes are recommended for 1-(1-propyl-1H-imidazol-2-yl)methanamine dihydrochloride?
The compound can be synthesized via cyclization reactions using nickel-catalyzed additions to nitriles, followed by proto-demetallation and dehydrative cyclization under controlled conditions. Adjustments to alkyl chain length and protecting groups may be required, as demonstrated in analogous imidazole derivatives .
Q. How should researchers handle and store this compound to ensure stability?
Store in sealed glass containers under inert atmospheres, away from heat, moisture, and strong oxidizers. Maintain temperatures below 25°C, and monitor for deliquescence due to its hydrochloride salt form, as recommended for structurally related imidazole hydrochlorides .
Q. What analytical methods are effective for characterizing purity and structure?
Use a combination of ¹H/¹³C NMR for structural verification, HPLC with UV detection for purity assessment (>98%), and mass spectrometry for molecular weight confirmation. Single-crystal X-ray diffraction provides definitive structural proof when suitable crystals are obtained .
Advanced Research Questions
Q. How can contradictory solubility data in different solvents be resolved?
Systematically test solubility in aprotic (DMSO, DMF) vs. protic solvents (water, methanol) under controlled temperatures. Use quantitative NMR or gravimetric analysis to establish solubility curves, accounting for potential hydrate formation in aqueous systems .
Q. What computational methods support derivative design for enhanced bioactivity?
Implement quantum mechanical calculations (DFT) to model electronic properties and molecular docking studies to predict target interactions. Combine with high-throughput screening of virtual libraries generated via retrosynthetic analysis tools .
Q. How to address scale-up challenges in multi-step synthesis?
Optimize steps using flow chemistry for exothermic reactions, employ inline purification (e.g., catch-and-release chromatography), and use process analytical technology (PAT) for real-time monitoring of intermediates .
Q. What strategies mitigate decomposition during long-term biological assays?
Stabilize solutions with antioxidants (e.g., 0.01–0.1% w/v BHT), maintain pH 5–6 with citrate buffers, and conduct stability-indicating HPLC analyses at regular intervals .
Q. How to reconcile conflicting cytotoxicity results between in vitro and ex vivo models?
Perform parallel assays in serum-containing vs. serum-free conditions, analyze metabolite profiles via LC-MS, and evaluate protein binding through equilibrium dialysis .
Q. Which catalytic systems enable asymmetric synthesis of chiral derivatives?
Explore chiral phosphine ligands in palladium-catalyzed cross-couplings and organocatalytic approaches using proline-derived catalysts for enantioselective alkylation .
Q. How to validate mechanism of action when preliminary data conflicts with literature?
Use orthogonal methods: CRISPR knockouts of putative targets, photoaffinity labeling, and thermal shift assays to confirm target engagement .
Methodological Considerations
- Experimental Design : Prioritize modular synthesis to isolate intermediates for mechanistic studies .
- Data Contradiction Analysis : Cross-validate results using multiple analytical platforms (e.g., NMR, LC-MS, X-ray) .
- Safety Protocols : Follow strict PPE guidelines (gloves, goggles, lab coats) and ventilation standards during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
